molecular formula C14H20N2O B2450238 (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine CAS No. 2219419-56-2

(2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine

Cat. No.: B2450238
CAS No.: 2219419-56-2
M. Wt: 232.327
InChI Key: LNCNFGRZOJOWPW-UONOGXRCSA-N
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Description

(2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine is a chiral compound with a cyclopropyl group and a methoxyphenyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or a cyclopropyl halide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the cyclopropyl group or the pyrrolidine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Hydrogenated or ring-opened products.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-1-Cyclopropyl-2-(3-hydroxyphenyl)pyrrolidin-3-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    (2R,3S)-1-Cyclopropyl-2-(4-methoxyphenyl)pyrrolidin-3-amine: Similar structure but with the methoxy group at a different position on the phenyl ring.

Uniqueness

(2R,3S)-1-Cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine is unique due to its specific stereochemistry and the presence of both cyclopropyl and methoxyphenyl groups. This combination of features can result in distinct pharmacological properties and reactivity compared to similar compounds.

Properties

IUPAC Name

(2R,3S)-1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-17-12-4-2-3-10(9-12)14-13(15)7-8-16(14)11-5-6-11/h2-4,9,11,13-14H,5-8,15H2,1H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCNFGRZOJOWPW-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(CCN2C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2[C@H](CCN2C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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